2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde
Description
2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H14O3 It is characterized by a five-membered oxolane ring with four methyl groups and an aldehyde functional group
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-4-oxooxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(5-10)7(11)9(3,4)12-8/h5-6H,1-4H3 |
InChI Key |
PZGHPZYLQWZEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)C(O1)(C)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde typically involves the cyclization of suitable precursors under acidic conditions. One common method is the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of zeolites as catalysts is particularly advantageous due to their high efficiency and selectivity . The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carboxylic acid.
Reduction: Formation of 2,2,5,5-Tetramethyl-4-oxooxolane-3-methanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
2,2,5-Trimethyl-1,3-dioxolane-4-one: Another related compound with a dioxolane ring structure.
Uniqueness
2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is unique due to its specific combination of an oxolane ring with four methyl groups and an aldehyde functional group.
Biological Activity
2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique oxolane ring structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 184.25 g/mol. The presence of the carbonyl group and the oxolane ring is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Effects
Several studies have explored the anticancer properties of this compound. Notably, it has shown cytotoxic effects on different cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells by activating caspase pathways.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways essential for cancer cell survival.
Study 1: Antibacterial Activity
A recent study assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.
Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound revealed an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations.
Data Tables
| Biological Activity | Pathogen/Cell Line | Effect | MIC/IC50 |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition | 32 µg/mL |
| Antibacterial | Escherichia coli | Inhibition | 64 µg/mL |
| Cytotoxic | MCF-7 (Breast Cancer) | Induction of Apoptosis | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
